molecular formula C3H7ClO2S2 B2355386 2-Methylsulfanylethanesulfonyl chloride CAS No. 1593953-51-5

2-Methylsulfanylethanesulfonyl chloride

Cat. No.: B2355386
CAS No.: 1593953-51-5
M. Wt: 174.66
InChI Key: CPNQCAVPZBKZLJ-UHFFFAOYSA-N
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Description

2-Methylsulfanylethanesulfonyl chloride is an aliphatic sulfonyl chloride with the molecular formula C₃H₇ClO₂S₂. It features a methylsulfanyl (-S-CH₃) group attached to an ethane backbone and a sulfonyl chloride (-SO₂Cl) moiety. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other derivatives.

Properties

IUPAC Name

2-methylsulfanylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNQCAVPZBKZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593953-51-5
Record name 2-(methylsulfanyl)ethane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylsulfanylethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, with the temperature maintained at around 95°C. The product is then distilled under reduced pressure to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency. The resulting product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylsulfanylethanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methylsulfanylethanesulfonyl chloride with four related sulfonyl chlorides, focusing on molecular properties, substituent effects, and safety data.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₃H₇ClO₂S₂ 186.68 (calculated) Aliphatic, -S-CH₃ High reactivity due to electron-donating S-CH₃ group
2-phenylethanesulfonyl Chloride C₈H₉ClO₂S 204.67 Aromatic (phenyl) Stabilized by aromatic ring; moderate reactivity
(2-Methylphenyl)methanesulfonyl chloride C₈H₉ClO₂S 204.67 2-Methylphenyl Enhanced steric hindrance; slower nucleophilic substitution
(2-Cyanophenyl)methanesulfonyl chloride C₈H₆ClNO₂S 215.66 2-Cyanophenyl Electron-withdrawing cyano group increases electrophilicity
Ethanesulfonyl Chloride, 2-Chloro- C₂H₄Cl₂O₂S 163.03 Two chlorine atoms Highly electrophilic due to dual electron-withdrawing Cl groups
Key Observations:
  • Substituent Effects: The methylsulfanyl group in the target compound likely enhances nucleophilic substitution reactivity compared to aromatic derivatives (e.g., phenyl or cyanophenyl), as sulfur’s electron-donating properties increase the electrophilicity of the sulfonyl chloride group. Aromatic substituents (e.g., in 2-phenylethanesulfonyl chloride) confer stability but reduce reactivity due to resonance effects . Electron-withdrawing groups (e.g., -CN in (2-Cyanophenyl)methanesulfonyl chloride) increase electrophilicity, accelerating reactions with nucleophiles .
Recommendations:
  • Use personal protective equipment (PPE) and work in a fume hood for all sulfonyl chlorides.
  • Store in anhydrous conditions to prevent hydrolysis to sulfonic acids.

Biological Activity

2-Methylsulfanylethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Chemical Formula : C4_4H9_9ClO2_2S2_2
  • CAS Number : 1593953-51-5
  • Molecular Weight : 196.69 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to interact with nucleophiles, leading to the formation of sulfonamides, which can exhibit various pharmacological effects. The proposed mechanism involves:

  • Nucleophilic Attack : The sulfonyl chloride group can undergo nucleophilic attack by amines or thiols, forming stable sulfonamide bonds.
  • Enzyme Inhibition : The resultant sulfonamides may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial cell walls and inhibiting growth.
  • Anticancer Potential : Investigations into its role as an anticancer agent have shown promise, particularly in inhibiting enzymes related to cancer cell proliferation.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell walls
AnticancerEnzyme inhibition

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effectiveness at low concentrations.
  • Anticancer Research :
    In vitro studies have indicated that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, suggesting potential for further development as an anticancer therapeutic.

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